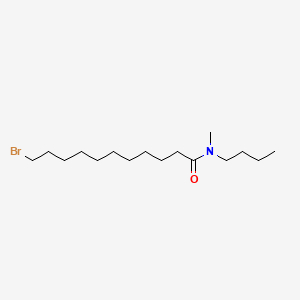

11-Bromo-N-butyl-N-methylundecanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

11-bromo-N-butyl-N-methylundecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32BrNO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFPEJFTRMIWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701145 | |

| Record name | 11-Bromo-N-butyl-N-methylundecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155142-81-7 | |

| Record name | 11-Bromo-N-butyl-N-methylundecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 11 Bromo N Butyl N Methylundecanamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 11-Bromo-N-butyl-N-methylundecanamide reveals that the target molecule can be disconnected at the amide bond. This primary disconnection points to two key precursors: an activated derivative of 11-bromoundecanoic acid and the secondary amine, N-butyl-N-methylamine. Further deconstruction of these precursors leads to readily available starting materials.

Synthesis of the Undecanoic Acid Backbone

The undecanoic acid backbone, functionalized with a terminal bromine atom, is a critical component. The most common and industrially viable method for the synthesis of 11-bromoundecanoic acid is through the anti-Markovnikov hydrobromination of 10-undecenoic acid. This reaction is typically carried out by treating 10-undecenoic acid with hydrogen bromide (HBr) in the presence of a radical initiator, such as benzoyl peroxide. The peroxide facilitates the free-radical addition of HBr across the terminal double bond, ensuring the bromine atom attaches to the terminal carbon (C11). This process is often conducted in a suitable solvent like toluene.

Key reaction parameters that are controlled to maximize yield and purity include the reaction temperature, the choice of solvent, and the concentration of the initiator.

Preparation of N-butyl-N-methylamine

The secondary amine precursor, N-butyl-N-methylamine, can be synthesized through several established methods for creating unsymmetrical secondary amines. One common approach involves the reaction of a primary amine, such as n-butylamine, with a methylating agent. For instance, a modified Decker and Becker method can be employed, where n-butylamine is first reacted with benzaldehyde (B42025) to form the corresponding N-benzylidenebutylamine. This intermediate is then treated with a methylating agent like dimethyl sulfate, followed by hydrolysis to yield N-methylbutylamine.

Alternative routes include the reductive amination of butyraldehyde (B50154) with methylamine (B109427) or the alkylation of methylamine with a butyl halide. The choice of method often depends on the availability of starting materials and desired scale.

Bromination Strategies for the Undecanoic Acid Chain

As previously mentioned, the primary strategy for introducing the bromine atom at the 11th position of the undecanoic acid chain is the anti-Markovnikov addition of HBr to 10-undecenoic acid. This method is highly regioselective due to the free-radical mechanism initiated by peroxides. The reaction proceeds via the more stable secondary radical intermediate, leading to the desired terminal bromide. Direct bromination of undecanoic acid is not a viable strategy as it would lead to a mixture of products with bromine at various positions along the carbon chain.

Targeted Synthesis Routes for this compound

With the key precursors in hand, the final assembly of this compound can be achieved through two primary strategic approaches: forming the amide bond directly or forming a simpler amide followed by N-alkylation.

Amidation Reactions for Formation of the Core Structure

The most direct route to the target compound is the formation of the amide bond between 11-bromoundecanoic acid and N-butyl-N-methylamine. Direct thermal condensation of a carboxylic acid and an amine to form an N,N-disubstituted amide is challenging and often requires high temperatures, which could potentially lead to side reactions involving the terminal bromine atom.

Therefore, the use of coupling reagents is the preferred method for this transformation under milder conditions. luxembourg-bio.com A variety of coupling reagents are available to activate the carboxylic acid, facilitating the nucleophilic attack by the secondary amine. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. peptide.comiris-biotech.de

The general procedure involves activating the 11-bromoundecanoic acid with the coupling reagent in an appropriate aprotic solvent, followed by the addition of N-butyl-N-methylamine. The reaction progress can be monitored by standard chromatographic techniques. It is crucial that the terminal bromo group remains inert under the chosen amidation conditions. The relatively low reactivity of the primary alkyl bromide compared to the activated carboxylic acid generally allows for selective amide formation.

Interactive Data Table: Common Coupling Reagents for Amidation

| Coupling Reagent | Full Name | Byproducts | Key Features |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU can be difficult to remove. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous workup. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Tetramethylurea, etc. | Highly efficient, fast reaction times, low racemization. peptide.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) related byproducts | Effective for sterically hindered couplings. |

Alkylation Approaches for N-Substitution

An alternative, though likely more circuitous, route involves forming a simpler amide first, followed by N-alkylation. For example, one could synthesize 11-bromo-N-methylundecanamide by reacting 11-bromoundecanoic acid with methylamine. The resulting secondary amide could then be deprotonated with a suitable base to form the corresponding amide anion, which would subsequently be alkylated with a butyl halide (e.g., butyl iodide or butyl bromide) to introduce the butyl group.

This approach introduces additional steps and potential for side reactions, such as O-alkylation or over-alkylation. The choice between direct amidation and the alkylation approach would depend on the relative reactivity of the substrates and the desired purity of the final product. For the synthesis of this compound, the direct amidation route is generally more convergent and efficient.

Optimization of Reaction Conditions and Yields

The synthesis of this compound (2) is achieved starting from 11-bromoundecanoic acid (1). The process involves the conversion of the carboxylic acid to its more reactive acyl chloride intermediate. This intermediate is then reacted with N-butyl-N-methylamine to form the desired amide.

The reaction of 11-bromoundecanoic acid with thionyl chloride (SOCl₂) is a standard method for the formation of the acyl chloride. This step is typically performed under reflux to ensure complete conversion. Following the removal of excess thionyl chloride, the crude acyl chloride is dissolved in a suitable solvent, such as benzene (B151609), and introduced to a solution of N-butyl-N-methylamine in the presence of an aqueous base like 2M sodium hydroxide (B78521) to neutralize the hydrogen chloride byproduct.

A specific laboratory preparation yielded this compound as a light-yellow oil. The reaction of 3.8 g (20 mmol) of 11-bromoundecanoic acid, after conversion to the acyl chloride, with N-butyl-N-methylamine (3.6 mmol) in a biphasic system of benzene and aqueous sodium hydroxide, produced the target compound. While a specific yield for this reaction is not detailed in the available literature, it is a crucial parameter that would be optimized in a process chemistry setting.

| Reactants | Reagents | Conditions | Product |

| 11-bromoundecanoic acid | 1. Thionyl chloride 2. N-butyl-N-methylamine, 2M NaOH | 1. Reflux 2. Room temperature stirring | This compound |

Table 1: Synthesis of this compound.

Further research would be required to systematically optimize variables such as reaction time, temperature, solvent, and stoichiometry to maximize the yield and purity of this compound.

Derivatization Strategies and Post-Synthetic Modifications

The chemical structure of this compound allows for various post-synthetic modifications, primarily targeting the terminal bromine atom and the amide bond.

The terminal bromine atom on the undecyl chain is a prime site for nucleophilic substitution, enabling the attachment of a wide array of functional groups. A significant application of this reaction is the linkage of the undecanamide (B1594487) chain to other molecules, such as steroids. In these syntheses, the phenolic hydroxyl group of a steroid, for example, acts as the nucleophile, displacing the bromide to form an ether linkage. This strategy is fundamental in creating molecules with a long, flexible linker arm connecting two distinct chemical entities.

While the amide bond in this compound is generally stable, it can be subjected to hydrolysis or reduction under specific conditions to yield other functional groups. Hydrolysis, typically under strong acidic or basic conditions, would cleave the amide bond to yield 11-bromoundecanoic acid and N-butyl-N-methylamine. Reduction of the amide, for instance with a powerful reducing agent like lithium aluminum hydride, would convert the carbonyl group to a methylene (B1212753) group, resulting in the corresponding long-chain amine. However, specific examples of these transformations for this particular compound are not detailed in the available research.

A notable application of this compound is in the synthesis of steroidal derivatives. This involves the O-alkylation of a phenolic steroid with the bromo-amide. For instance, the phenolic hydroxyl group of 17β-acetoxyestra-1,3,5(10)-trien-3-ol has been alkylated with this compound to produce the corresponding steroidal ether derivative. This reaction creates a molecule where the steroidal core is attached to a long, lipophilic undecanamide side chain.

| Steroidal Precursor | Reagent | Product |

| 17β-acetoxyestra-1,3,5(10)-trien-3-ol | This compound | N-butyl-N-methyl-11-(17β-acetoxyestra-1,3,5(10)-trien-3-oxy)undecanamide |

Table 2: Example of Steroidal Derivative Synthesis.

The synthesis of steroidal derivatives from this compound is effectively facilitated by phase-transfer catalysis. This technique is particularly useful when dealing with reactants that are soluble in different, immiscible phases, such as an aqueous alkaline phase and an organic phase containing the reactants. In the synthesis of the aforementioned steroidal ethers, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is employed in a biphasic system like dichloromethane-water. The catalyst transports the deprotonated phenoxide ion from the aqueous phase to the organic phase, where it can react with the bromo-amide. This method enhances reaction rates and allows the reaction to proceed under milder conditions.

Exploration of Analog Synthesis for Structure-Activity Relationship Studies

The synthesis of analogs of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for a desired effect.

While the synthesis of steroidal derivatives demonstrates a form of analog synthesis, broader SAR studies involving variations in the alkyl chain length, the substituents on the amide nitrogen, or replacement of the bromine with other functional groups have not been extensively reported for this specific compound. Such studies would be valuable in exploring the chemical space around this scaffold for various potential applications.

Modifications to the N-Alkyl Substituents

The tertiary amide group in this compound, containing N-butyl and N-methyl substituents, is a key site for chemical modification. Methodologies for altering these alkyl groups are crucial for fine-tuning the physicochemical properties of the resulting molecules.

N-Dealkylation: The selective removal of one of the N-alkyl groups is a significant transformation. N-dealkylation of tertiary amines and amides can be achieved through various chemical methods, often involving the formation of an intermediate that facilitates the cleavage of a carbon-nitrogen bond. nih.gov One common approach involves the use of chloroformates, such as 2,2,2-trichloroethyl chloroformate, which reacts with the tertiary amide. nih.gov The subsequent removal of the resulting carbamate (B1207046) group under reductive conditions (e.g., with zinc dust) would yield the secondary amide. nih.gov In the case of this compound, the smaller methyl group would likely be removed preferentially, yielding N-butyl-11-bromoundecanamide.

Transamidation and Re-alkylation: While direct transamidation is challenging, a dealkylation-realkylation sequence offers a viable route to diverse N-substituents. Following the N-demethylation described above, the resulting secondary amide can be subjected to N-alkylation using various alkyl halides to introduce new functional groups. Alternatively, a more comprehensive approach would involve the hydrolysis of the amide to 11-bromoundecanoic acid, which can then be re-amidated with a different secondary amine (e.g., diethylamine, dipropylamine) to generate a wide array of derivatives. The direct dehydrative condensation of carboxylic acids with amines, often catalyzed by agents like diboronic acid anhydride, provides an efficient method for this purpose. rsc.org

Table 1: Potential N-Alkyl Modifications

| Starting Compound | Reagents | Potential Product | Transformation Type |

|---|---|---|---|

| This compound | 1. 2,2,2-Trichloroethyl chloroformate 2. Zn, Acetic Acid | 11-Bromo-N-butylundecanamide | N-Demethylation |

| 11-Bromo-N-butylundecanamide | 1. NaH 2. Ethyl iodide | 11-Bromo-N-butyl-N-ethylundecanamide | N-Alkylation |

| 11-Bromoundecanoic acid | 1. Diethylamine 2. Diboronic acid anhydride | 11-Bromo-N,N-diethylundecanamide | Amidation |

Variations in the Undecanamide Chain Length and Substitution

The undecanamide backbone, with its eleven-carbon chain and terminal bromine, provides a scaffold that can be systematically varied. Modifying the length of the aliphatic chain or the nature of the terminal substituent can lead to the synthesis of homologous series or functionally diverse compounds.

The synthesis of the parent compound logically starts from 11-bromoundecanoic acid. google.com This acid is typically prepared via the anti-Markovnikov addition of hydrogen bromide to 10-undecenoic acid, a reaction often initiated by peroxides. google.com By applying this synthetic logic, a variety of ω-bromoalkanoic acids can be prepared from corresponding terminal alkenoic acids of different lengths (e.g., 9-decenoic acid or 13-tetradecenoic acid). These bromo-acids serve as versatile precursors. The conversion to the final N,N-disubstituted amide is a standard procedure, commonly achieved by first converting the carboxylic acid to an acyl chloride followed by reaction with the desired secondary amine (N-butylmethylamine in this case). sphinxsai.com This modular approach allows for the creation of a library of compounds with varying chain lengths.

Table 2: Chain Length Variation via ω-Bromoalkanoic Acid Precursors

| Precursor Alkenoic Acid | Resulting Bromo-Acid | Final Amide Product | Chain Length (Carbons) |

|---|---|---|---|

| 9-Decenoic acid | 10-Bromodecanoic acid | 10-Bromo-N-butyl-N-methyldecanamide | 10 |

| 10-Undecenoic acid | 11-Bromoundecanoic acid | This compound | 11 |

| 11-Dodecenoic acid | 12-Bromododecanoic acid | 12-Bromo-N-butyl-N-methyldodecanamide | 12 |

Heterocyclic Ring Incorporations into Derivatives

The terminal bromo-substituent on the undecanamide chain is a reactive handle for introducing heterocyclic moieties through alkylation reactions. The carbon-bromine bond is susceptible to nucleophilic substitution by heteroatoms, particularly nitrogen atoms within heterocyclic rings.

A primary route for this transformation is the direct N-alkylation of a heterocycle. Nitrogen-containing heterocycles like imidazole (B134444), pyrazole, or triazole can act as nucleophiles, displacing the bromide to form a new C-N bond. This reaction typically proceeds in the presence of a base to deprotonate the heterocycle, thereby increasing its nucleophilicity. The product of such a reaction would be a quaternary ammonium (B1175870) salt, specifically an imidazolium (B1220033), pyrazolium, or triazolium derivative, with the undecanamide moiety appended. For instance, reacting this compound with imidazole would yield an N-substituted imidazolium bromide salt. researchgate.net

More advanced methods, such as photoredox gold catalysis, have been shown to facilitate the direct alkylation of heteroarenes with unactivated bromoalkanes under mild conditions, expanding the scope of possible heterocyclic incorporations. rsc.org This technique can be applied to a wide range of heterocycles, offering a powerful tool for creating complex derivatives. rsc.org

Table 3: Examples of Heterocyclic Ring Incorporation

| Heterocyclic Reactant | Reaction Conditions | Potential Product Class |

|---|---|---|

| Imidazole | Base (e.g., K₂CO₃), Acetonitrile (B52724), Heat | N-Alkyl Imidazolium Bromide |

| Pyridine | Heat in solvent (e.g., THF) | N-Alkyl Pyridinium Bromide |

| Thiophene | Photoredox Gold Catalyst, Visible Light | C-Alkyl Thiophene Derivative |

Advanced Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucubration

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy of 11-Bromo-N-butyl-N-methylundecanamide is predicted to reveal a series of distinct signals corresponding to the various non-equivalent protons in its structure. The chemical shift (δ) of each signal is indicative of the electronic environment of the protons, while the multiplicity, governed by spin-spin coupling, provides information about the number of adjacent protons. The integration of each signal is proportional to the number of protons it represents.

The expected ¹H NMR spectrum would feature a characteristic triplet for the terminal methyl group of the butyl chain and a triplet for the methylene (B1212753) group adjacent to the bromine atom. The N-methyl group would appear as a singlet, while the N-butyl group's methylene protons would exhibit more complex splitting patterns due to their proximity to the amide nitrogen and the rest of the alkyl chain. The long methylene chain of the undecanamide (B1594487) backbone would likely result in a large, overlapping multiplet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | Triplet | 2H | Br-CH₂ - |

| ~3.25 | Triplet | 2H | -N-CH₂ -(CH₂)₂CH₃ |

| ~2.95 | Singlet | 3H | -N-CH₃ |

| ~2.30 | Triplet | 2H | -CH₂ -C(O)N- |

| ~1.85 | Multiplet | 2H | Br-CH₂-CH₂ - |

| ~1.60 | Multiplet | 2H | -N-CH₂-CH₂ - |

| ~1.25-1.40 | Multiplet | 18H | -(CH₂ )₉- and -N-(CH₂)₂-CH₂ -CH₃ |

| ~0.95 | Triplet | 3H | -CH₂-CH₃ |

Note: Predicted chemical shifts are in ppm relative to a tetramethylsilane (B1202638) (TMS) standard and are based on typical values for similar functional groups. Actual experimental values may vary.

Carbon (¹³C) NMR and Two-Dimensional NMR Techniques

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in this compound would theoretically produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of these signals is highly sensitive to the nature of the carbon atom (e.g., sp³, sp², attached to electronegative atoms).

The carbonyl carbon of the amide group is expected to resonate significantly downfield, typically in the range of 170-180 ppm. The carbon atom attached to the bromine would appear around 30-40 ppm, while the carbons of the N-alkyl groups and the long methylene chain would be found in the upfield region.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming the structural assignment. A COSY spectrum would reveal correlations between coupled protons, helping to trace the connectivity of the alkyl chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous C-H assignments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O |

| ~49 | -N-CH₂ - |

| ~36 | -N-CH₃ |

| ~34 | Br-CH₂ - |

| ~20-33 | -(CH₂ )₉- and -N-CH₂-CH₂ -CH₂ -CH₃ |

| ~14 | -CH₃ |

Note: Predicted chemical shifts are based on typical values for similar functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₆H₃₂BrNO), HRMS would be expected to show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₁₆H₃₂⁷⁹BrNO + H]⁺ | 349.1749 |

| [C₁₆H₃₂⁸¹BrNO + H]⁺ | 351.1728 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile and semi-volatile compounds like this compound. The gas chromatogram would indicate the presence of any impurities, while the mass spectrum of the main peak would provide a fragmentation pattern that can be used for identification.

The electron ionization (EI) mass spectrum would likely exhibit fragmentation resulting from the cleavage of the amide bond and the loss of the butyl and methyl groups from the nitrogen atom. Alpha-cleavage adjacent to the nitrogen and bromine atoms would also be expected, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Chromatographic Separations and Purification Methodologies

The purification of this compound from a reaction mixture would typically be achieved using chromatographic techniques. Given its non-polar alkyl chain and the polar amide group, column chromatography using silica (B1680970) gel as the stationary phase would be an effective method. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), would likely be employed to elute the compound from the column, separating it from starting materials and by-products.

The progress of the separation would be monitored by Thin-Layer Chromatography (TLC), which provides a quick assessment of the purity of the collected fractions. The visualization of the spots on the TLC plate could be achieved using a suitable stain, such as potassium permanganate, which reacts with the oxidizable parts of the molecule.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of synthesized compounds. For non-polar, long-chain molecules like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. In this technique, the stationary phase is non-polar (commonly a C18-functionalized silica), and the mobile phase is a more polar solvent mixture.

In a typical analysis, a gradient elution method would be employed, starting with a higher proportion of a weak solvent (like water) and gradually increasing the concentration of a stronger organic solvent (like acetonitrile (B52724) or methanol). nih.gov This ensures that compounds with a wide range of polarities can be separated effectively. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual acidic functional groups. nih.gov

The purity of this compound would be assessed by dissolving a small sample in a suitable solvent and injecting it into the HPLC system. A highly pure sample would ideally show a single, sharp peak in the resulting chromatogram. The presence of other peaks would indicate impurities, and their relative area percentages could be used to quantify the purity of the main compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound

| Parameter | Value/Description |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Gradient | 50% B to 100% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 35 °C nih.gov |

| Detection | UV at 215 nm or Evaporative Light Scattering Detector (ELSD) |

| Injection Vol. | 5 µL |

This table represents a hypothetical set of parameters based on the analysis of similar long-chain amide compounds.

Column Chromatography for Isolation and Purification

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and various by-products. Column chromatography is a fundamental purification technique used to isolate the target molecule from this mixture on a preparative scale. wikipedia.orgyoutube.com

For a moderately polar compound like this compound, normal-phase column chromatography using silica gel as the stationary phase is a common approach. libretexts.org The separation principle relies on the differential adsorption of the mixture's components onto the polar silica gel. A non-polar eluent (mobile phase), such as a mixture of hexane and ethyl acetate, is used to move the compounds down the column. libretexts.org

Typically, a solvent system is first identified using Thin Layer Chromatography (TLC) to achieve good separation. The crude mixture is then loaded onto the top of the silica gel column, and the eluent is passed through. youtube.com Less polar compounds will have weaker interactions with the silica gel and will elute from the column faster, while more polar compounds will be retained longer. By collecting fractions of the eluting solvent, the desired compound can be isolated in a pure form. For amides that are particularly polar or difficult to separate on silica, reversed-phase column chromatography can be an effective alternative. researchgate.netnih.gov

Table 2: General Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (for normal-phase) or C18-functionalized silica (for reversed-phase) wikipedia.orgresearchgate.net |

| Mobile Phase | A gradient of non-polar to polar solvents, e.g., Hexane/Ethyl Acetate (normal-phase) libretexts.org |

| Loading Method | The crude product is dissolved in a minimal amount of solvent and applied to the top of the column. youtube.com |

| Fractionation | The eluent is collected in a series of tubes, and the composition of each fraction is analyzed by TLC. libretexts.org |

Other Spectroscopic Methods for Molecular Confirmation

While chromatography is essential for purification and purity assessment, spectroscopy is required to confirm the molecular structure of the isolated compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of specific frequencies of infrared radiation by the bonds within the molecule, causing them to vibrate.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the many C-H bonds in the long undecyl and butyl alkyl chains. libretexts.org

C=O Stretching: A strong, sharp absorption band around 1630-1660 cm⁻¹ is a key indicator of the tertiary amide carbonyl group. nih.gov The position of this band is sensitive to the molecular environment but is typically found in this region for N,N-disubstituted amides.

C-N Stretching: The stretching vibration of the C-N bond in the amide group may appear in the fingerprint region, often around 1100-1300 cm⁻¹.

C-Br Stretching: A weaker absorption in the lower frequency (fingerprint) region, typically between 515-690 cm⁻¹, corresponds to the C-Br bond stretch. libretexts.orgorgchemboulder.com

The absence of a broad absorption band in the 3100-3500 cm⁻¹ region would confirm the tertiary nature of the amide, as this region is characteristic of N-H stretching in primary and secondary amides.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl Stretch) | 2850 - 3000 | Strong |

| C=O (Amide Stretch) | 1630 - 1660 | Strong |

| C-H (Bend) | 1350 - 1470 | Medium |

| C-Br (Stretch) | 515 - 690 | Weak-Medium |

This table is based on established correlation charts for IR spectroscopy. libretexts.orgorgchemboulder.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Relevant Research

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The utility of this technique for this compound is limited because the molecule lacks an extensive system of conjugated π-bonds. masterorganicchemistry.com

The two main chromophores (light-absorbing parts) in the molecule are the carbonyl group of the amide and the carbon-bromine bond.

Amide Carbonyl: Tertiary amides typically exhibit a weak absorption maximum (λ_max) around 215 nm, resulting from an n → π* electronic transition. This transition involves exciting a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group.

Alkyl Bromide: The C-Br bond shows an absorption corresponding to an n → σ* transition, where a non-bonding electron from the bromine atom is excited to the antibonding σ* orbital of the C-Br bond. This absorption typically occurs in the far UV region (around or below 200 nm) and may not be observable with all standard spectrophotometers. royalsocietypublishing.orgmsu.edu

Because these absorptions are weak and occur at low wavelengths, UV-Vis spectroscopy is not typically a primary tool for structural identification of this type of compound. libretexts.org However, it can be useful for quantitative analysis if the compound is the sole absorbing species in a solution, or for detecting the presence of conjugated impurities.

Molecular Interactions and Receptor Biology Studies in Model Systems Excluding Clinical Data

Estrogen Receptor (ER) Antagonism Research in in vitro and Biochemical Models

Fulvestrant's primary mechanism of action is its potent antagonism of the estrogen receptor. Unlike SERMs, which can have mixed agonist/antagonist effects, Fulvestrant is a pure antagonist that completely abrogates estrogen-sensitive gene transcription. researchgate.net

Ligand Binding Studies and Receptor Affinity Analysis in Research

Fulvestrant demonstrates a high binding affinity for the estrogen receptor, which is approximately 89% that of estradiol (B170435), the natural ligand. nih.govfrontiersin.org This strong competitive binding is the initial step in its antagonistic action. iiarjournals.org In-silico studies have shown that among various SERDs, Fulvestrant has the highest binding affinity for ERα, which is attributed to its high shape similarity to estradiol. aacrjournals.org This high affinity allows it to effectively displace estradiol and occupy the ligand-binding pocket of the receptor. iiarjournals.orgaacrjournals.org

| Compound | Target | Binding Affinity (IC50) | Assay System |

| Fulvestrant | Estrogen Receptor α (ERα) | 9.4 nM | Not specified |

| Fulvestrant | ERα | 0.29 nM | MCF-7 cells |

| Fulvestrant | ERα (Y537S mutant) | 3.8 nM | Not specified |

This table presents a selection of reported binding affinities for Fulvestrant to the estrogen receptor alpha in different experimental contexts. guidetopharmacology.orgcancer-research-network.com

Conformational Dynamics of Estrogen Receptor upon Ligand Binding

The binding of a ligand to the estrogen receptor induces significant conformational changes. In the case of an agonist like estradiol, the receptor adopts a conformation that allows for the recruitment of co-activator proteins and subsequent gene transcription. nih.govrsc.org Fulvestrant, however, induces a distinct and disruptive conformational change. oup.com Its bulky side chain sterically hinders the proper folding of Helix 12 (H12), a critical component of the ligand-binding domain that acts as a molecular switch for receptor activity. aacrjournals.orgnih.gov This disruption prevents the formation of a transcriptionally active complex. nih.govaacrjournals.org Molecular dynamics simulations have shown that Fulvestrant's long tail interacts with and disrupts H12. aacrjournals.org Furthermore, studies using trypsin challenge fluorescence polarization have indicated that Fulvestrant increases the mobility of H12, which is consistent with its disruptive mechanism. nih.gov

Impact on Estrogen Receptor Mobility and Turnover in Cellular Models

A key feature of Fulvestrant's action is its ability to induce the degradation of the estrogen receptor, a process that has led to its classification as a SERD. nih.govrsc.org Upon binding Fulvestrant, the ERα protein becomes unstable. nih.gov This unstable complex is targeted for proteasomal degradation, leading to a significant reduction in the cellular levels of ERα. frontiersin.orgplos.org This degradation is a saturable process and is thought to contribute to Fulvestrant's complete antagonism. aacrjournals.orgresearchgate.net The half-life of the unliganded ERα is very long, but upon binding estradiol, it is reduced to 3-5 hours. frontiersin.org Fulvestrant further accelerates this turnover. frontiersin.org Studies have shown that in MCF-7 cells, Fulvestrant treatment leads to a time-dependent decrease in ER levels. nih.govnih.gov

Modulation of Estrogen Receptor-Mediated Gene Transcription in Cell Culture Systems

By binding to and degrading the estrogen receptor, Fulvestrant effectively shuts down ER-mediated gene transcription. nih.govresearchgate.net It has been shown to be more efficient than SERMs like tamoxifen (B1202) in suppressing the expression of estrogen-regulated genes in breast cancer cell lines. nih.gov Even when the Fulvestrant-bound ER translocates to the nucleus and binds to DNA, it appears to be transcriptionally inert. researchgate.netsciety.org This is partly due to the altered conformation of the receptor, which prevents the recruitment of co-activators. nih.gov Furthermore, recent research suggests that Fulvestrant may modulate the transcriptional landscape by impacting the dynamics of histone modifications, such as H3K27ac, even without significant changes in chromatin accessibility. researchgate.netsciety.org

Use in Ishikawa Human Endometrial Cancer Cell Line Systems for Estrogenic Activity Assays

The Ishikawa human endometrial cancer cell line is a well-established model for assessing the estrogenic or antiestrogenic activity of compounds. nih.govelifesciences.org These cells express estrogen receptors, and their proliferation and the expression of certain genes, like alkaline phosphatase, are regulated by estrogen. nih.govelifesciences.orgbioscientifica.com In this system, Fulvestrant has been shown to effectively block the estrogenic activity induced by estradiol or other estrogenic compounds. nih.govbioscientifica.com For instance, the induction of alkaline phosphatase activity by estrogens is completely blocked by Fulvestrant. nih.govbioscientifica.com This cell line has also been used to demonstrate that Fulvestrant lacks the partial agonist effects seen with SERMs like tamoxifen. elifesciences.org

Structure Activity Relationship Sar and Computational Chemistry Approaches

Design Principles for 11-Bromo-N-butyl-N-methylundecanamide Analogs

While specific SAR studies on this compound are not extensively available in the public domain, design principles for its analogs can be inferred from studies on related long-chain fatty acid amides and N-alkyl amides. The structure of this compound can be dissected into three key regions for modification: the undecanamide (B1594487) chain, the N-butyl and N-methyl substituents, and the terminal bromo group.

The Undecanamide Chain: The length of the fatty acid chain is a critical determinant of biological activity in many lipid-like molecules. For instance, in a series of alkyl amides, compounds with a chain length of 11 to 15 carbon atoms often exhibit the most potent antimicrobial activity. nih.gov This suggests that analogs of this compound with slightly shorter or longer acyl chains could exhibit modulated activity. The introduction of unsaturation or branching in the chain could also be explored to alter the molecule's conformation and lipophilicity, potentially influencing its interaction with biological targets.

Terminal Functional Group: The terminal bromo group on the undecanamide chain is a key feature. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence ligand-receptor binding. Replacing the bromine with other halogens (fluorine, chlorine, or iodine) would alter the size, electronegativity, and polarizability of this position, potentially leading to different binding affinities. Alternatively, replacing the bromo group with other functional groups, such as a hydroxyl, cyano, or a small aromatic ring, could probe different types of interactions within a receptor's binding pocket.

A hypothetical SAR study for analogs of this compound could explore modifications as outlined in the table below.

| Region of Modification | Proposed Analog | Rationale for Design |

| Acyl Chain | Dodecanamide (12 carbons) | Investigate the effect of increased lipophilicity and chain length on activity. |

| Acyl Chain | Undecenamide (with double bond) | Introduce conformational rigidity and alter electronic properties. |

| N-Alkyl Group | N,N-Dibutylundecanamide | Explore the impact of increased steric bulk at the nitrogen atom. |

| N-Alkyl Group | N-Ethyl-N-methylundecanamide | Assess the effect of a smaller N-alkyl group on activity. |

| Terminal Group | 11-Chloro-N-butyl-N-methylundecanamide | Evaluate the influence of a different halogen on binding interactions. |

| Terminal Group | 11-Hydroxy-N-butyl-N-methylundecanamide | Introduce hydrogen bonding capability at the terminus of the chain. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of novel, untested compounds. nih.gov

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of analogs with their experimentally determined biological activities (e.g., IC₅₀ values) would be compiled. This dataset is then divided into a training set for model development and a test set for model validation. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. asm.org

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR) and Random Forest (RF), are used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is assessed using the test set and statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). nih.govdovepress.com

In a hypothetical QSAR study of amide derivatives, key descriptors influencing activity might include:

Lipophilicity (logP): This descriptor is crucial for membrane permeability and hydrophobic interactions with the target. dovepress.com

Electronic Descriptors: Parameters like atomic charges and dipole moment can describe the electronic distribution and potential for electrostatic interactions. dovepress.com

Steric Descriptors: Molecular weight, volume, and surface area can account for the size and shape of the molecule, which are important for fitting into a binding site.

A sample QSAR equation for a series of hypothetical analogs might look like this: log(1/IC₅₀) = a(logP) + b(Dipole Moment) - c*(Molecular Volume) + d Where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor. nih.govmdpi.com These methods provide insights into the binding mode, affinity, and stability of the ligand-receptor complex at an atomic level. researchgate.net

The process generally involves:

Preparation of Ligand and Receptor: A 3D structure of the ligand (this compound) is generated and its energy is minimized. The 3D structure of the target receptor is obtained from a protein data bank or through homology modeling.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the receptor's binding site to find the most favorable binding pose, which is typically the one with the lowest binding energy. mdpi.com

Molecular Dynamics Simulation: The most promising docked complex is then subjected to an MD simulation. This involves simulating the movements of the atoms in the system over time, providing a dynamic view of the ligand-receptor interactions and the stability of the complex. researchgate.net

Following a docking and/or MD simulation, a detailed analysis of the binding pocket can reveal key intermolecular contacts that are crucial for the ligand's affinity and selectivity. These interactions can include:

Hydrogen Bonds: The amide carbonyl oxygen of this compound could act as a hydrogen bond acceptor, while any potential hydroxyl or amine groups on the receptor could act as donors.

Hydrophobic Interactions: The long undecyl chain and the N-butyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The terminal bromine atom could form a halogen bond with an electron-rich atom (like an oxygen or nitrogen) in the binding pocket.

A hypothetical summary of key interactions is presented in the table below.

| Interaction Type | Ligand Moiety | Potential Receptor Residue |

| Hydrogen Bond | Amide Carbonyl Oxygen | Serine, Threonine, Tyrosine |

| Hydrophobic | Undecyl Chain, N-Butyl Group | Leucine, Isoleucine, Valine, Phenylalanine |

| Halogen Bond | Terminal Bromine | Carbonyl Oxygen of backbone or side chain |

Ligand binding is a dynamic process that can induce conformational changes in both the ligand and the receptor. nih.govnih.gov MD simulations are particularly useful for studying these changes.

Conformational Analysis of the Ligand: The flexible undecyl chain of this compound can adopt numerous conformations. Analysis of the MD trajectory can reveal the preferred conformation of the ligand when bound to the receptor.

Ligand-Induced Receptor Changes: The binding of a ligand can cause the receptor to change its shape, which can be essential for its activation or inhibition. biorxiv.org For example, the binding event might cause a loop region near the active site to close over the ligand, or it could trigger a larger-scale conformational change that propagates to other parts of the protein, affecting its function. Understanding these ligand-induced changes is critical for designing molecules that can effectively modulate the receptor's activity. nih.gov

Stereochemical Considerations in Molecular Design and Activity

Stereochemistry plays a pivotal role in the biological activity of molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. This is because biological systems, such as enzymes and receptors, are chiral and can differentiate between stereoisomers. nih.gov

While this compound itself is not chiral, the introduction of a chiral center into its structure would lead to the existence of enantiomers or diastereomers. For example, introducing a methyl group at a specific position on the undecyl chain would create a chiral center.

If a chiral analog of this compound were synthesized, it would be crucial to separate and test the individual stereoisomers. It is highly probable that one isomer (the eutomer) would be significantly more active than the other (the distomer). This difference in activity arises from the fact that the three-dimensional arrangement of atoms in the eutomer allows for a better complementary fit with the chiral binding site of the target receptor, leading to more favorable intermolecular interactions.

Therefore, in the design of novel analogs based on the this compound scaffold, careful consideration of stereochemistry is essential for optimizing biological activity and achieving selectivity.

Role of 11 Bromo N Butyl N Methylundecanamide As a Chemical Intermediate and Research Tool

Precursor in the Synthesis of Biologically Active Compounds

The presence of a terminal bromine atom on the undecanamide (B1594487) backbone makes 11-Bromo-N-butyl-N-methylundecanamide a key precursor for the synthesis of a variety of biologically active compounds. The bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of different functional groups and the construction of diverse molecular architectures. This reactivity is particularly useful in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors and modulators of ceramide-activated protein phosphatases.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C16H32BrNO |

| Molecular Weight | 334.34 g/mol |

| CAS Number | 1261579-11-2 |

Data sourced from publicly available chemical databases.

Development of Advanced Chemical Probes for Biological Systems

Chemical probes are essential tools for studying the function of proteins and other biomolecules within their native cellular environment. The structure of this compound allows for its use in the development of such probes. The long alkyl chain can facilitate interaction with lipid-binding proteins or insertion into cellular membranes. The terminal bromine can be functionalized with reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers, enabling the visualization, isolation, and identification of target proteins.

Applications in Medicinal Chemistry Research Programs

In medicinal chemistry, this compound and its derivatives are utilized in hit-to-lead optimization campaigns. The ability to systematically modify the structure by replacing the bromine atom allows medicinal chemists to explore the structure-activity relationships (SAR) of a compound series. This iterative process of synthesis and biological testing is crucial for improving the potency, selectivity, and pharmacokinetic properties of potential drug candidates. For instance, derivatives of this compound could be investigated for their potential to modulate the activity of enzymes involved in lipid signaling pathways.

Utility in Materials Science Research, e.g., Surfactants or Polymer Additives

The amphiphilic nature of this compound, possessing a long hydrophobic alkyl chain and a polar amide headgroup, suggests its potential utility in materials science. This structure is characteristic of surfactants, which can self-assemble into micelles or adsorb at interfaces. Furthermore, the terminal bromine atom offers a site for polymerization or for grafting onto polymer backbones, thereby modifying the surface properties of materials or creating functional polymer additives.

Methodological Innovations and Future Research Directions

Advancements in Asymmetric Synthesis of 11-Bromo-N-butyl-N-methylundecanamide and its Stereoisomers

The synthesis of this compound, while not extensively detailed in publicly available literature, would conceptually originate from 11-bromoundecanoic acid. The formation of the N-butyl-N-methylamide functional group would involve the reaction of an activated form of the carboxylic acid, such as an acyl chloride or an ester, with N-butyl-N-methylamine.

While the parent molecule is achiral, the introduction of stereocenters through synthetic modifications is a key area for future research. Asymmetric synthesis would be crucial for producing stereoisomers if chiral centers were to be introduced into the undecanamide (B1594487) backbone or the N-alkyl groups. Methodologies for achieving this could include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the desired stereoisomers.

Auxiliary-Mediated Synthesis: Temporarily attaching a chiral auxiliary to the molecule to direct the stereochemical outcome of a key bond-forming reaction.

Asymmetric Catalysis: Employing chiral catalysts, such as enzymes or metal-ligand complexes, to favor the formation of one stereoisomer over another.

The development of these asymmetric routes will be instrumental in systematically evaluating the biological activities of individual stereoisomers, as different spatial arrangements of atoms can lead to significantly different interactions with biological targets.

Development of Novel Spectroscopic and Imaging Techniques for Real-Time Molecular Interactions

Understanding how this compound interacts with biological molecules in real-time is critical to elucidating its mechanism of action. Advanced spectroscopic and imaging techniques are being adapted for this purpose.

| Technique | Application for this compound Research |

| Surface Plasmon Resonance (SPR) | To quantify the binding kinetics and affinity of the compound with purified target proteins immobilized on a sensor chip. |

| Isothermal Titration Calorimetry (ITC) | To measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction. |

| Förster Resonance Energy Transfer (FRET) | To monitor proximity and interactions between the compound (if fluorescently labeled) and a target molecule within living cells. |

| Confocal Microscopy with Labeled Probes | To visualize the subcellular localization of a fluorescently tagged analog of this compound. |

These techniques will allow researchers to move beyond static binding assays and observe the dynamic nature of molecular interactions within a cellular context.

Integration of High-Throughput Screening Methodologies for Derivative Library Evaluation

To explore the structure-activity relationship (SAR) of this compound, the synthesis and evaluation of a library of its derivatives are necessary. High-throughput screening (HTS) methodologies are essential for efficiently testing large numbers of compounds.

The process would involve:

Combinatorial Chemistry: The rapid synthesis of a diverse library of analogs by systematically modifying the three main components of the molecule: the undecyl chain, the amide linkage, and the N-alkyl substituents.

Assay Miniaturization: Adapting biological assays to microplate formats (e.g., 384- or 1536-well plates) to reduce reagent consumption and increase throughput.

Robotic Automation: Utilizing liquid handling robots for precise and rapid dispensing of compounds and reagents.

Data Analysis Software: Employing sophisticated software to analyze the large datasets generated and identify "hit" compounds with desired activity.

This approach will accelerate the identification of derivatives with improved potency, selectivity, and other desirable properties.

Prospects for this compound in Targeted Drug Discovery Research (Pre-clinical)

While still in the early stages of investigation, this compound holds potential for targeted drug discovery. Its long alkyl chain and amide functionality are features found in various biologically active molecules, including inhibitors of epigenetic targets. For instance, bromodomain and extraterminal (BET) proteins, which recognize acetylated lysine (B10760008) residues on histones and other proteins, are a promising class of targets for various diseases. nih.govnih.gov The development of small-molecule inhibitors against these "reader" domains is an active area of research. nih.gov

The structural characteristics of this compound suggest that it could be explored as a scaffold for developing modulators of protein-protein interactions or as a chemical probe to study specific biological pathways. Preclinical research would focus on identifying its specific molecular target(s) and evaluating its efficacy and mechanism of action in cell-based and animal models of disease.

Unexplored Biological Targets and Pathways for this compound Research

Beyond its potential interaction with known drug targets, a significant area of future research lies in identifying novel biological targets and pathways modulated by this compound. Unbiased screening approaches can be employed for this purpose:

Chemical Proteomics: Using affinity-based probes derived from the compound to "pull down" its interacting proteins from cell lysates, which are then identified by mass spectrometry.

Phenotypic Screening: Evaluating the effects of the compound on a wide range of cellular phenotypes (e.g., cell morphology, proliferation, and differentiation) to gain clues about its biological function.

Genetic Screens: Performing screens in genetically modified cell lines (e.g., CRISPR-Cas9 knockout libraries) to identify genes that either enhance or suppress the cellular response to the compound, thereby revealing its potential targets or pathways.

These exploratory studies could uncover unexpected therapeutic opportunities for this compound and its derivatives.

Multi-omics Approaches for Comprehensive Understanding of Compound Effects in Model Systems

To obtain a holistic view of the cellular response to this compound, the integration of multiple "omics" technologies is a powerful strategy.

| Omics Field | Data Generated | Insights Gained |

| Genomics | DNA sequence variations | Identification of genetic factors influencing compound sensitivity. |

| Transcriptomics (RNA-seq) | Changes in gene expression | Understanding the transcriptional networks perturbed by the compound. |

| Proteomics | Alterations in protein abundance and post-translational modifications | Revealing changes in protein expression and signaling pathways. |

| Metabolomics | Fluctuations in the levels of small-molecule metabolites | Mapping the metabolic rewiring induced by the compound. |

By combining these datasets, researchers can construct a comprehensive model of how this compound impacts cellular physiology, from gene expression to metabolic output. This systems-level understanding is invaluable for predicting its therapeutic effects and potential liabilities in a preclinical setting.

Q & A

Basic: What synthetic methodologies are recommended for preparing 11-Bromo-N-butyl-N-methylundecanamide, and how can reaction efficiency be validated?

Answer:

A plausible route involves nucleophilic substitution of the bromine atom in 11-bromoundecanoic acid derivatives (e.g., 11-Bromo-1-undecanol) with N-butyl-N-methylamine under controlled conditions. For example, analogous brominated compounds like 11-Bromo-1-undecanol are synthesized via bromination of 1-undecanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) . To validate efficiency, monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS). Purity assessment should include melting point analysis (mp 44–51°C for structurally related brominated acids) and GC/MS verification (>95% purity thresholds, as in Kanto Reagents catalog entries) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm alkyl chain integrity and substitution patterns. Compare chemical shifts with structurally similar compounds (e.g., 11-Bromo-1-undecanol δ~3.4 ppm for BrCH₂ groups) .

- Infrared (IR) Spectroscopy: Identify amide C=O stretching (~1650–1680 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) can validate molecular weight (e.g., 11-Bromoundecanoic acid: 265.187 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in NMR data obtained from different deuterated solvents?

Answer:

Discrepancies in chemical shifts may arise from solvent polarity effects (e.g., DMSO vs. CDCl₃). For example, amide protons in DMSO-d₆ exhibit downfield shifts due to hydrogen bonding. To mitigate:

- Use solvent correction tables or computational tools (e.g, density functional theory (DFT)) to predict solvent-dependent shifts.

- Cross-validate with heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignments.

- Refer to methodological frameworks in receptor-response models, where solvent effects are systematically analyzed to reconcile spectral data .

Advanced: What experimental strategies are effective for optimizing reaction conditions to minimize steric hindrance in N-alkylation steps?

Answer:

- Temperature Control: Lower temperatures (0–10°C) reduce side reactions in bulky substrates.

- Catalyst Screening: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems.

- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of tertiary amines.

- Kinetic Analysis: Use time-resolved -NMR or in situ IR to identify rate-limiting steps.

- Reference analogous brominated amide syntheses (e.g., N-(3-Bromopropyl)phthalimide, optimized at 74–75°C with >95% purity) .

Advanced: How can researchers design experiments to investigate the compound’s interaction with lipid bilayers or membrane-bound proteins?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips to measure binding kinetics.

- Fluorescence Quenching Assays: Use labeled analogs (e.g., dansyl or nitrobenzoxadiazole tags) to track partitioning into lipid vesicles.

- Molecular Dynamics (MD) Simulations: Model interactions using force fields parameterized for brominated alkyl chains (e.g., CHARMM or AMBER).

- Validate with structurally related compounds like 11-Bromo-1-undecanol, which undergo oxidation to carboxylic acids in biological systems .

Advanced: How should contradictory bioactivity data from in vitro vs. in vivo studies be analyzed?

Answer:

- Metabolic Stability Testing: Use liver microsomes or hepatocytes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation).

- Pharmacokinetic Modeling: Compare bioavailability and tissue distribution using LC-MS/MS quantification.

- Contradiction Framework: Apply iterative data triangulation (as in qualitative social science research) to reconcile discrepancies by cross-referencing in vitro assays, animal models, and computational predictions .

Advanced: What statistical approaches are suitable for validating structure-activity relationships (SARs) in derivatives of this compound?

Answer:

- Multivariate Analysis: Use principal component analysis (PCA) or partial least squares regression (PLS-R) to correlate structural descriptors (e.g., logP, steric parameters) with bioactivity.

- Machine Learning (ML): Train models on datasets from analogous brominated compounds (e.g., 2-Bromo-N-methylbutanamide’s biological effects) to predict SAR trends .

- Cluster Analysis: Group derivatives by functional groups (e.g., amide vs. ester linkages) to identify activity clusters.

Advanced: How can researchers address reproducibility challenges in synthetic protocols across laboratories?

Answer:

- Detailed Reaction Logs: Document exact stoichiometry, solvent batch numbers, and equipment calibration data.

- Round-Robin Testing: Collaborate with multiple labs to validate protocols using shared reagents (e.g., Kanto Reagents’ standardized brominated compounds) .

- Open Data Practices: Share raw spectral data and chromatograms via repositories like NIST Chemistry WebBook or PubChem to enable cross-validation .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Crystallization Optimization: Use gradient cooling to control polymorphism, referencing methods for N-benzyl-N-isopropylpivalamide purification .

- Quality Control (QC) Protocols: Adopt pharmacopeial standards (e.g., EP/USP guidelines) for impurity profiling, as seen in pharmaceutical reference standards .

Advanced: How can ethical and regulatory considerations for open data sharing be balanced in collaborative studies?

Answer:

- Anonymization: Remove identifiers from datasets, following GDPR and HIPAA guidelines.

- Licensing: Use CC-BY-NC 4.0 licenses (as in CAS Common Chemistry) for non-commercial reuse .

- Data Governance Frameworks: Adopt European Open Science Cloud (EOSC) protocols to ensure compliance with ethical standards while promoting transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.